molecular formula C12H9ClN2O3 B14600251 1-(2-Formyl-6-nitrophenyl)pyridin-1-ium chloride CAS No. 61063-04-5

1-(2-Formyl-6-nitrophenyl)pyridin-1-ium chloride

Cat. No.: B14600251
CAS No.: 61063-04-5
M. Wt: 264.66 g/mol
InChI Key: JKISNWBWHIZMIT-UHFFFAOYSA-M
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Description

1-(2-Formyl-6-nitrophenyl)pyridin-1-ium chloride is a pyridinium salt, a class of compounds known for their diverse applications in organic chemistry and pharmaceuticals. This compound features a pyridinium core substituted with a formyl group at the 2-position and a nitro group at the 6-position, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Formyl-6-nitrophenyl)pyridin-1-ium chloride typically involves the reaction of 2-formyl-6-nitrobenzaldehyde with pyridine in the presence of a suitable chlorinating agent. The reaction conditions often include:

    Solvent: Common solvents include acetonitrile or dichloromethane.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as Lewis acids may be used to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring can optimize reaction conditions and scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Formyl-6-nitrophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products:

    Oxidation: 1-(2-Carboxy-6-nitrophenyl)pyridin-1-ium chloride.

    Reduction: 1-(2-Formyl-6-aminophenyl)pyridin-1-ium chloride.

    Substitution: 1-(2-Formyl-6-nitrophenyl)pyridin-1-ium hydroxide.

Scientific Research Applications

1-(2-Formyl-6-nitrophenyl)pyridin-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials, such as ionic liquids and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Formyl-6-nitrophenyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

1-(2-Formyl-6-nitrophenyl)pyridin-1-ium chloride can be compared with other pyridinium salts and related compounds:

    Similar Compounds: Pyridinium chloride, 1-(2-Formylphenyl)pyridin-1-ium chloride, 1-(6-Nitrophenyl)pyridin-1-ium chloride.

Properties

CAS No.

61063-04-5

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

3-nitro-2-pyridin-1-ium-1-ylbenzaldehyde;chloride

InChI

InChI=1S/C12H9N2O3.ClH/c15-9-10-5-4-6-11(14(16)17)12(10)13-7-2-1-3-8-13;/h1-9H;1H/q+1;/p-1

InChI Key

JKISNWBWHIZMIT-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)C2=C(C=CC=C2[N+](=O)[O-])C=O.[Cl-]

Origin of Product

United States

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